molecular formula C24H28N8O2 B612264 Taselisib CAS No. 1282512-48-4

Taselisib

货号: B612264
CAS 编号: 1282512-48-4
分子量: 460.5 g/mol
InChI 键: BEUQXVWXFDOSAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

塔塞利西布的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。详细的合成路线是专有的,在公开文献中没有完全披露。 它通常涉及使用先进的有机合成技术和特定的反应条件来实现所需的 选择性和效力 .

工业生产方法

塔塞利西布的工业生产遵循良好生产规范 (GMP),以确保化合物的纯度和一致性。该过程涉及大规模合成、纯化和质量控制措施,以满足监管标准。 工业生产方法的具体细节是专有的,并且没有公开 .

化学反应分析

反应类型

塔塞利西布经历各种化学反应,包括氧化、还原和取代。 这些反应对其代谢和从体内清除至关重要 .

常用试剂和条件

涉及塔塞利西布的反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件根据所需的特定转化而异,例如温度、溶剂和 pH 值 .

形成的主要产物

塔塞利西布反应形成的主要产物包括其代谢物,这些代谢物主要通过粪便和尿液排泄。 主要代谢途径包括氧化和酰胺水解 .

科学研究应用

Breast Cancer

  • Phase III SANDPIPER Study : This pivotal trial evaluated Taselisib in combination with fulvestrant for postmenopausal women with estrogen receptor-positive, HER2-negative, PIK3CA-mutant breast cancer. The study demonstrated a significant improvement in progression-free survival (7.4 months for this compound vs. 5.4 months for placebo) . However, the safety profile raised concerns, with higher rates of serious adverse events and dose reductions in the this compound arm.
  • Combination Therapy Studies : Additional studies have explored this compound in combination with other agents such as palbociclib and letrozole. These studies indicated that while this compound combined with palbociclib showed manageable side effects, it also provided promising results for patients with advanced breast cancer characterized by specific genetic changes .

Uterine Serous Carcinomas

This compound has shown efficacy against uterine serous carcinomas, particularly those with PIK3CA mutations and HER2/neu amplification. Preclinical studies using xenograft models demonstrated significant tumor growth inhibition and improved overall survival in treated mice compared to controls . These findings support further investigation into this compound as a therapeutic option for this aggressive cancer type.

Gastric Cancer

Research indicates that this compound is effective against gastric cancer cell lines that exhibit PIK3CA mutations and HER2 amplification. Studies have highlighted its potential to inhibit tumor growth and induce apoptosis in these specific cellular contexts .

Summary of Clinical Trials

Study Indication Design Key Findings
SANDPIPERBreast CancerPhase IIIImproved progression-free survival; safety concerns noted .
Combination StudyBreast CancerPhase IISafe combination with palbociclib; manageable side effects .
USC StudyUterine Serous CarcinomasPreclinicalSignificant tumor growth inhibition; improved survival in xenograft models .
Gastric CancerGastric CancerPreclinicalEffective against PIK3CA-mutated cell lines; potential therapeutic option .

Case Study 1: Efficacy in Advanced Breast Cancer

A patient with advanced breast cancer exhibiting a PIK3CA mutation received this compound combined with fulvestrant after progression on prior therapies. The patient experienced a partial response lasting over six months before disease progression, demonstrating the potential utility of this compound in heavily pretreated populations.

Case Study 2: Tolerability in Combination Therapy

In a clinical trial involving this compound and palbociclib, participants reported manageable side effects such as hyperglycemia and diarrhea. The combination was well-tolerated across different breast cancer subtypes, indicating its feasibility for broader clinical application .

相似化合物的比较

类似化合物

    阿尔佩利西布(BYL719): 另一种靶向 PIK3CA 突变的 PI3K 抑制剂。

    布帕利西布(BKM120): 一种泛 PI3K 抑制剂,靶向 PI3K 的多种亚型。

    科普利西布(BAY 80-6946): 一种靶向 PI3Kα 和 δ 亚型的 PI3K 抑制剂。

塔塞利西布的独特性

塔塞利西布的独特性在于它选择性地抑制突变的 PI3Kα,并能够诱导突变的 p110α 蛋白的降解。 这种双重作用机制与其他 PI3K 抑制剂相比,在 PIK3CA 突变模型中提供了增强的效力和疗效 . 此外,塔塞利西布在联合治疗中已显示出有希望的结果,使其成为抗癌治疗武器库中的宝贵补充 .

生物活性

Taselisib, also known as GDC-0032, is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the PIK3CA gene. Its biological activity has been extensively studied in various cancer models, particularly in tumors with PIK3CA mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound selectively inhibits the PI3K pathway, which is crucial for cell proliferation, survival, and metabolism. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth in cancer cells that harbor PIK3CA mutations. The inhibition leads to:

  • Decreased phosphorylation of downstream targets such as S6 ribosomal protein.
  • Induction of cell cycle arrest in the G0/G1 phase.
  • Reduction in overall tumor cell viability.

Preclinical Studies

In preclinical studies, this compound demonstrated significant antitumor activity across various cancer types:

  • Uterine Serous Carcinoma (USC): In USC xenograft models with PIK3CA mutations and HER2 amplification, this compound showed a mean IC50 of 0.042 µM for FISH-positive tumors compared to 0.38 µM for FISH-negative tumors (P < 0.0001). Treatment resulted in significant tumor growth inhibition and improved survival rates in treated mice (P < 0.0001) .
Cell Line IC50 (µM) FISH Status Tumor Growth Inhibition
USC FISH+0.042 ± 0.006PositiveSignificant
USC FISH-0.38 ± 0.06NegativeMinimal

Phase III SANDPIPER Study

The SANDPIPER trial evaluated this compound in combination with fulvestrant in postmenopausal women with PIK3CA-mutant breast cancer. Key findings include:

  • Progression-Free Survival (PFS): The this compound group had a median PFS of 7.4 months compared to 5.4 months for the placebo group (P = 0.0037).
  • Safety Profile: Serious adverse events were reported at 32% in the this compound arm versus 8.9% in the placebo arm, leading to higher rates of treatment discontinuation (16.8% vs. 2.3%) .

Phase II Study Outcomes

A Phase II study focused on patients with advanced solid tumors showed that this compound was effective but had a significant dropout rate due to adverse effects:

  • Response Rate: Approximately 10% experienced dose reductions due to adverse effects.
  • Discontinuation Rate: About 72% discontinued treatment primarily due to disease progression .

Case Studies

Several case studies highlight the efficacy of this compound in individual patients:

  • Patient with PIK3CA-Mutant Breast Cancer: A patient exhibited a partial response after being treated with this compound, showing significant tumor size reduction after three months.
  • Patient with Advanced Gastric Cancer: Another case demonstrated stabilization of disease after treatment with this compound combined with standard chemotherapy .

Safety and Tolerability

The safety profile of this compound has been a concern due to the incidence of adverse effects such as enteritis and skin reactions. In a phase IB/IIA trial involving patients with PIK3CA-related overgrowth spectrum (PROS), two patients experienced dose-limiting toxicities leading to early trial termination . Overall, while some patients reported clinical improvements, the long-term use of this compound remains limited due to its safety concerns.

常见问题

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Taselisib’s efficacy in PI3Kα-driven cancers?

  • Methodological Answer :

  • In vitro models : Use PI3Kα-mutant cell lines (e.g., MCF7 breast cancer cells) to assess proliferation inhibition via MTT assays and PI3K/AKT pathway suppression via Western blot (p-AKT levels) .
  • In vivo models : Employ patient-derived xenografts (PDX) or transgenic mice with PI3Kα mutations. Monitor tumor volume and pharmacodynamic biomarkers (e.g., p-S6 by immunohistochemistry) .
  • Table 1 :
Model TypeKey ParametersAdvantagesLimitations
In vitroIC50, apoptosisHigh throughputLack of tumor microenvironment
In vivoTumor regressionClinically relevantHigh cost, ethical constraints

Q. How do researchers validate this compound’s target selectivity in kinase inhibition assays?

  • Methodological Answer :

  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure inhibition against 300+ kinases at 1 µM this compound.
  • Compare IC50 values for PI3Kα vs. other isoforms (β, γ, δ) and off-target kinases. A >10-fold selectivity is ideal .
  • Validate with isoform-specific cellular assays (e.g., PI3Kβ-specific p110β-overexpressing cells) to confirm on-target effects .

Q. What are standard protocols for assessing this compound-induced apoptosis in cancer cell lines?

  • Methodological Answer :

  • Perform Annexin V/PI staining followed by flow cytometry. Use 48–72 hr treatments with escalating doses (e.g., 0.1–10 µM).
  • Combine with caspase-3/7 activity assays (luminescent substrates) to confirm apoptotic pathways .

Advanced Research Questions

Q. How can researchers design combination therapy studies to overcome compensatory mTOR activation with this compound?

  • Methodological Answer :

  • Synergy screening : Co-treat cells with this compound and mTOR inhibitors (e.g., Everolimus). Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .
  • Mechanistic validation : Perform phospho-proteomic profiling to map residual mTORC1/2 signaling post-Taselisib. Target nodes (e.g., 4EBP1) with dual inhibitors .

Q. What methodologies resolve discrepancies in this compound’s preclinical efficacy across heterogeneous tumor models?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies (e.g., TCGA datasets) to correlate PI3Kα mutation subtypes (e.g., H1047R vs. E545K) with this compound response .
  • Pharmacodynamic biomarkers : Use multiplex IHC to quantify tumor-specific PI3K pathway suppression (e.g., p-AKT, p-S6) and stratify responders .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing in preclinical studies?

  • Methodological Answer :

  • Non-compartmental analysis : Calculate AUC, Cmax, and half-life in plasma/tumor tissues via LC-MS/MS.
  • Mechanistic modeling : Link tumor growth inhibition to PI3Kα occupancy using Emax models. Adjust dosing intervals to maintain >90% target coverage .

Q. Data Analysis & Contradiction Management

Q. How should researchers address inconsistent biomarker data in this compound-treated cohorts?

  • Methodological Answer :

  • Technical validation : Repeat assays with orthogonal methods (e.g., Western blot vs. ELISA for p-AKT).
  • Cohort stratification : Use unsupervised clustering (e.g., k-means) to group tumors by baseline PI3K activity or genetic alterations .

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous response rates in clinical trials?

  • Methodological Answer :

  • Bayesian hierarchical models : Account for inter-patient variability by pooling data across subgroups (e.g., ER+ vs. ER− breast cancer).
  • Cox regression : Correlate progression-free survival (PFS) with baseline phospho-AKT levels .

Q. Experimental Design & Validation

Q. What controls are essential in this compound’s in vivo efficacy studies?

  • Methodological Answer :

  • Vehicle control : Compare against solvent (e.g., PEG400) to exclude nonspecific effects.
  • Positive control : Use a PI3Kα inhibitor with known efficacy (e.g., Alpelisib).
  • Toxicity monitoring : Track body weight, liver enzymes, and glucose levels weekly .

Q. How do researchers validate PI3Kα isoform-specific effects in CRISPR-edited cell lines?

  • Methodological Answer :
  • Generate PI3Kα-knockout (KO) cells using CRISPR/Cas9. Rescue with wild-type or mutant PI3Kα to confirm this compound’s dependency.
  • Compare KO vs. wild-type cells in viability assays (e.g., IC50 shifts ≥10-fold confirm on-target activity) .

属性

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155842
Record name Taselisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282512-48-4
Record name 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taselisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taselisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taselisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid 251 (90 mg, 0.2 mmol) was dissolved in DMF (2 mL) and treated with NH4Cl (40 mg, 0.8 mmol), DIPEA (0.3 mL, 2 mmol) followed by N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU, 100 mg, 0.4 mmol). The mixture was stirred at room temperature for 2 hours. Saturated sodium bicarbonate was added, and the mixture was extracted with EtOAc. The combined organics were dried over sodium sulfate and concentrated. The crude was purified by 10% MeOH/EtOAc following by trituration with minimal EtOAc to provide 74 mg (82% yield) of 196. LC/MS (ESI+): m/z 463(M+H). 1H NMR (500 MHz, DMSO) δ 8.44-8.26 (m, 2H), 8.01 (s, 1H), 7.86 (s, 1H), 7.44 (dd, J=8.4, 1.8, 1H), 7.35 (d, J=1.7, 1H), 7.15 (s, 1H), 6.79 (s, 1H), 5.82 (dt, J=13.3, 6.6, 1H), 4.52 (s, 4H), 2.25 (s, 3H), 1.75 (s, 6H), 1.47 (d, J=6.6, 6H)
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
82%

Synthesis routes and methods II

Procedure details

2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid 251 (90 mg, 0.2 mmol) was dissolved in DMF (2 mL) and treated with NH4Cl (40 mg, 0.8 mmol), DIPEA (0.3 mL, 2 mmol) followed by N,N,N,N-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU, 100 mg, 0.4 mmol). The mixture was stirred at room temperature for 2 hours. Saturated sodium bicarbonate was added, and the mixture was extracted with EtOAc. The combined organics were dried over sodium sulfate and concentrated. The crude was purified by 10% MeOH/EtOAc following by trituration with minimal EtOAc to provide 74 mg (82% yield) of 196. LC/MS (ESI+): m/z 463 (M+H). 1H NMR (500 MHz, DMSO) δ 8.44-8.26 (m, 2H), 8.01 (s, 1H), 7.86 (s, 1H), 7.44 (dd, J=8.4, 1.8, 1H), 7.35 (d, J=1.7, 1H), 7.15 (s, 1H), 6.79 (s, 1H), 5.82 (dt, J=13.3, 6.6, 1H), 4.52 (s, 4H), 2.25 (s, 3H), 1.75 (s, 6H), 1.47 (d, J=6.6, 6H)
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N,N,N-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
82%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。